3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide 3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302917-89-1
VCID: VC15674018
InChI: InChI=1S/C22H24N4O2/c1-4-28-21-8-6-5-7-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-11-17(12-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-14+
SMILES:
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol

3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 302917-89-1

Cat. No.: VC15674018

Molecular Formula: C22H24N4O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide - 302917-89-1

Specification

CAS No. 302917-89-1
Molecular Formula C22H24N4O2
Molecular Weight 376.5 g/mol
IUPAC Name 3-(2-ethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C22H24N4O2/c1-4-28-21-8-6-5-7-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-11-17(12-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-14+
Standard InChI Key VWFZDLQVHZVVSM-OEAKJJBVSA-N
Isomeric SMILES CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Canonical SMILES CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound (CAS 302917-89-1) features a 1H-pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a carbohydrazide moiety that forms a benzylidene Schiff base with 4-isopropylbenzaldehyde . Key structural parameters include:

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub>
Molecular Weight376.5 g/mol
IUPAC Name3-(2-ethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
SMILES NotationCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C
InChI KeyVWFZDLQVHZVVSM-OEAKJJBVSA-N

The planar pyrazole ring (bond angles ≈120°) conjugates with the ethoxyphenyl group through σ-π interactions, while the isopropylbenzylidene moiety introduces steric bulk that influences molecular packing. X-ray crystallography of analogous compounds reveals dihedral angles of 15-25° between the pyrazole and aromatic rings, suggesting moderate π-system conjugation .

Spectroscopic Identification

Characterization employs multimodal analytical techniques:

  • <sup>1</sup>H NMR: Diagnostic signals include δ 8.3 ppm (imine CH=N), δ 6.8-7.9 ppm (aromatic protons), and δ 1.2-1.4 ppm (isopropyl methyl groups).

  • IR Spectroscopy: Strong absorptions at 1660 cm<sup>-1</sup> (C=O stretch) and 1595 cm<sup>-1</sup> (C=N vibration) confirm hydrazide and Schiff base functionalities .

  • Mass Spectrometry: ESI-MS shows [M+H]<sup>+</sup> at m/z 377.19718 with predicted collision cross-section 193.3 Ų .

Synthesis and Manufacturing

Synthetic Pathways

  • Pyrazole Core Formation: 2-Ethoxyphenylacetylene reacts with hydrazine hydrate (EtOH, reflux) to generate 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

  • Hydrazide Derivatization: Carboxylic acid activation (SOCl<sub>2</sub>) followed by hydrazine quenching produces the carbohydrazide intermediate.

  • Schiff Base Condensation: 4-Isopropylbenzaldehyde undergoes nucleophilic attack by the hydrazide's amine group (MeOH, acetic acid catalyst) to yield the final product.

Critical process parameters:

  • Temperature control during cyclization (60-65°C prevents side reactions)

  • Molar ratio 1:1.2 (hydrazide:aldehyde) for complete conversion

  • pH 4-5 during condensation to favor imine formation

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from differential scanning calorimetry:

PropertyValueMethod
Melting Point178-181°CDSC
Decomposition Temp245°CTGA
LogP3.8 ±0.2HPLC
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
pKa4.1 (hydrazide NH)Potentiometric

The compound exhibits limited water solubility but dissolves readily in DMSO (82 mg/mL) and dichloromethane (45 mg/mL). Molecular dynamics simulations suggest the isopropyl group creates hydrophobic domains that influence crystal packing and dissolution kinetics .

OrganismMIC (μg/mL)Structural Feature Linked to Activity
S. aureus (MRSA)8-16Hydrazide Schiff base
E. coli (ESBL)32-64Ethoxy substituent
C. albicans16-32Isopropylbenzylidene moiety

Mechanistic studies propose membrane disruption via lipid bilayer intercalation and metalloenzyme inhibition through metal chelation by the hydrazide group.

Hazard CodeRisk PhrasePrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse face shield
H335May cause respiratory irritationLocal exhaust ventilation

Material Safety Data Sheet recommendations include PPE Category 3 controls and storage in amber glass containers under nitrogen atmosphere.

Research Applications and Future Directions

Drug Development Prospects

  • Antitubercular Agents: Pyrazole-carbohydrazide hybrids inhibit M. tuberculosis enoyl-ACP reductase (IC<sub>50</sub> 2.8 μM)

  • Antioxidant Formulations: Radical scavenging activity (EC<sub>50</sub> 34 μM in DPPH assay) suggests nutraceutical potential

Ongoing structure-activity relationship studies focus on modifying the ethoxy group's position and optimizing benzylidene substituents for enhanced bioavailability.

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